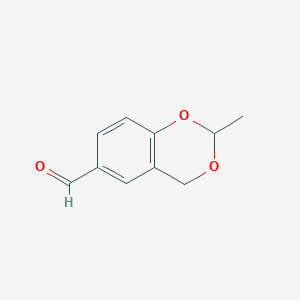
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde, also known as MDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a benzodioxine ring and an aldehyde group.
Mecanismo De Acción
The mechanism of action of 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde is not fully understood, but studies suggest that it may act as a DNA intercalator, causing DNA damage and inhibiting cancer cell growth. 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has also been shown to induce apoptosis in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has been shown to induce apoptosis in cancer cells, leading to their death. In vivo studies have also shown promising results, with 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde inhibiting tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has shown promising results as an anti-cancer agent, making it a potentially useful tool for studying cancer biology. However, one limitation of using 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde in lab experiments is its limited solubility in water, which may make it difficult to use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde. One area of interest is the development of more efficient synthesis methods for 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde and its potential applications in cancer therapy. Finally, 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde's potential use as a fluorescent probe for detecting metal ions in biological systems warrants further investigation.
Métodos De Síntesis
The synthesis of 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde involves the reaction between 2,5-dimethoxybenzaldehyde and malononitrile in the presence of piperidine as a catalyst. The reaction yields 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde as a yellow solid with a melting point of 108-110°C.
Aplicaciones Científicas De Investigación
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
Número CAS |
189683-84-9 |
|---|---|
Nombre del producto |
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde |
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde |
InChI |
InChI=1S/C10H10O3/c1-7-12-6-9-4-8(5-11)2-3-10(9)13-7/h2-5,7H,6H2,1H3 |
Clave InChI |
OUSHWSCHEPRJRW-UHFFFAOYSA-N |
SMILES |
CC1OCC2=C(O1)C=CC(=C2)C=O |
SMILES canónico |
CC1OCC2=C(O1)C=CC(=C2)C=O |
Sinónimos |
4H-1,3-Benzodioxin-6-carboxaldehyde,2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




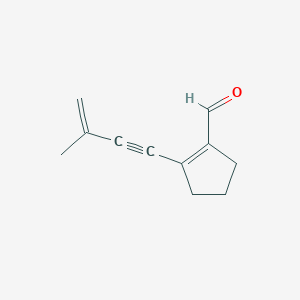
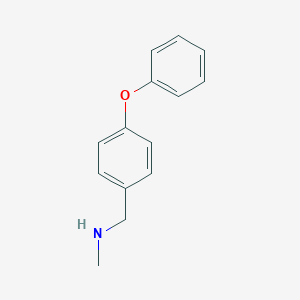
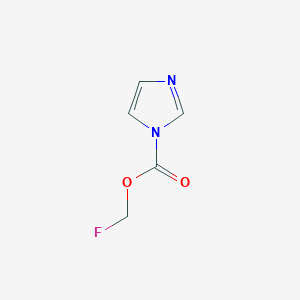
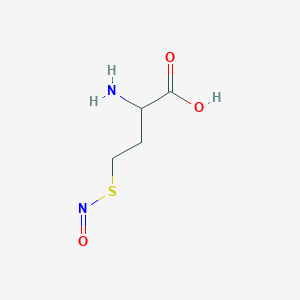
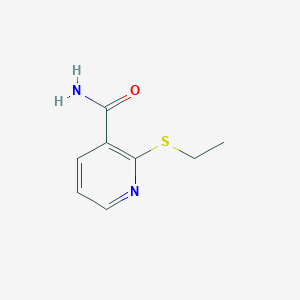
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
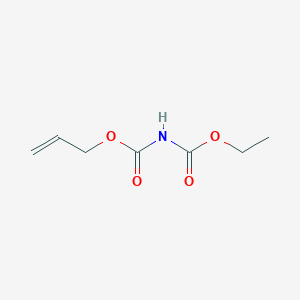
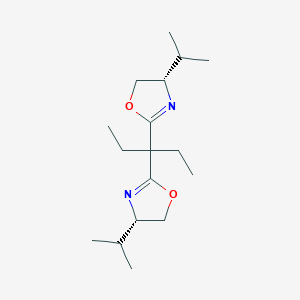

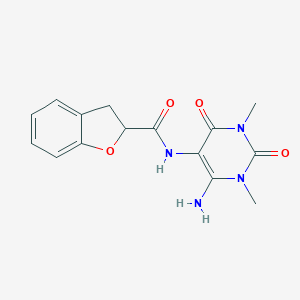
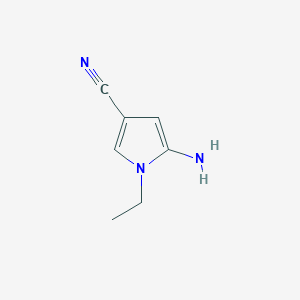

![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)